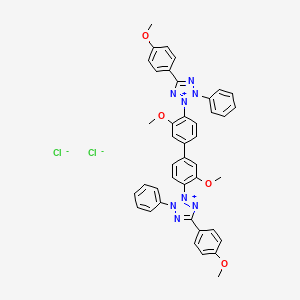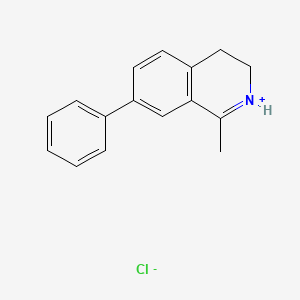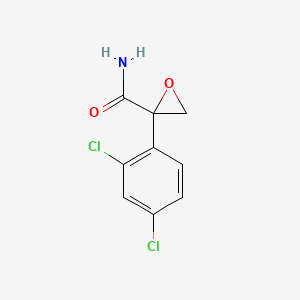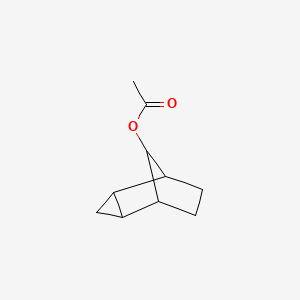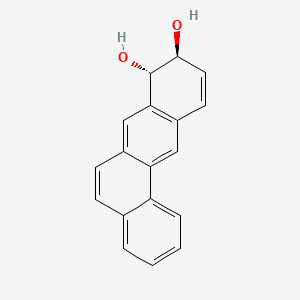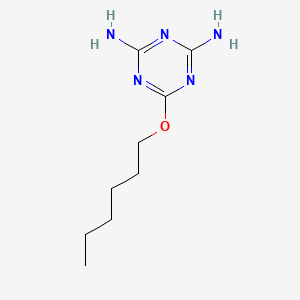
s-Triazine, 4,6-diamino-2-hexoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 4,6-diamino-2-hexoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 4,6-diamino-2-hexoxy- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for s-triazine derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 4,6-diamino-2-hexoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: Preferred due to the electron-deficient nature of the triazine ring.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: Forms condensation products with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
s-Triazine, 4,6-diamino-2-hexoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mécanisme D'action
The mechanism of action of s-Triazine, 4,6-diamino-2-hexoxy- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in critical biological processes, leading to effects such as cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to s-Triazine, 4,6-diamino-2-hexoxy- include:
- 2-Chloro-4,6-diamino-s-triazine
- 2,4-Diamino-6-vinyl-s-triazine
- 4,6-Diamino-1,2-dihydro-1,3,5-triazine
Uniqueness
What sets s-Triazine, 4,6-diamino-2-hexoxy- apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. For example, the hexoxy group can enhance its solubility and interaction with biological membranes, making it a more effective agent in certain applications .
Propriétés
Numéro CAS |
24126-20-3 |
|---|---|
Formule moléculaire |
C9H17N5O |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
6-hexoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5O/c1-2-3-4-5-6-15-9-13-7(10)12-8(11)14-9/h2-6H2,1H3,(H4,10,11,12,13,14) |
Clé InChI |
ZKKLTSRYHIOSGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


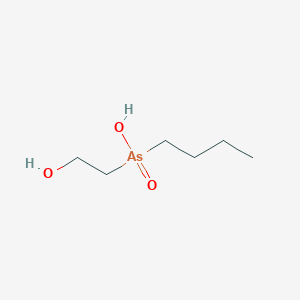
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
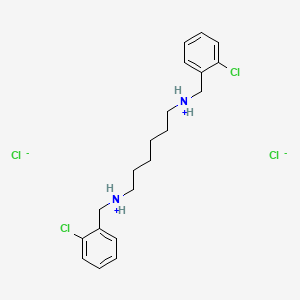
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
